trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid
Description
Chemical Structure and Properties trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid is a cyclohexane derivative featuring a trans-configuration of substituents. Its structure includes a 4-methoxyphenylsulfonylamino group attached to the cyclohexane ring via a methylene bridge and a carboxylic acid group at the para position.
The compound’s discontinued commercial availability (as noted in ) suggests challenges in large-scale production or stability under storage conditions.
Properties
IUPAC Name |
4-[[(4-methoxyphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S/c1-21-13-6-8-14(9-7-13)22(19,20)16-10-11-2-4-12(5-3-11)15(17)18/h6-9,11-12,16H,2-5,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLHPSZYOOQOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with trans-4-aminomethylcyclohexanecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
- Antifibrinolytic Agent :
- Lysine Analogue :
- Potential for Cancer Treatment :
Polymer Chemistry Applications
The compound can be utilized as a raw material for producing polyamides and other polymer modifiers. Its functional groups allow it to interact with various polymer matrices, enhancing properties such as tensile strength and thermal stability.
- Polyamide Production :
Biochemical Research Applications
-
Research Tool :
- As a biochemical tool, this compound can be used to investigate various biological pathways involving proteolysis and coagulation processes.
- Inhibitory Studies :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The compound’s unique structure allows it to bind to specific sites on target molecules, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid with key analogues:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | References |
|---|---|---|---|---|---|
| This compound | 4-Methoxyphenylsulfonylamino methyl | C₁₅H₂₁NO₅S | 327.40 (calculated) | Discontinued; potential use in dendrimer synthesis or as a sulfonamide-based pharmacophore. | |
| trans-4-[(Phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid | Phenylsulfonyloxy methyl | C₁₄H₁₈O₅S | 298.34 | Forms O–H∙∙∙O hydrogen-bonded dimers; used in polymer dendrimer intermediates. | |
| trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid | Phenoxymethyl | C₁₄H₁₈O₃ | 234.29 | Exhibits chair conformation; synthesized via nucleophilic substitution with phenol. | |
| trans-4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 4-Chlorophenyl | C₁₃H₁₅ClO₂ | 238.71 | Melting point: 252–254°C; used in pharmaceutical intermediates (e.g., atovaquone synthesis). | |
| trans-4-({(9H-Fluoren-9-ylmethoxy)carbonylamino}methyl)cyclohexanecarboxylic acid | Fluorenylmethoxycarbonyl-methylamino methyl | C₂₄H₂₇NO₄ | 401.48 | Protected amino acid derivative; employed in peptide synthesis. |
Key Research Findings
Crystal Structure and Conformation The trans-4-[(phenylsulfonyloxy)methyl]cyclohexanecarboxylic acid adopts a chair conformation with O–H∙∙∙O hydrogen-bonded dimers (R factor = 0.055, space group P2₁/c) . This is consistent with related cyclohexane derivatives, such as trans-4-(phenoxymethyl)cyclohexanecarboxylic acid, which also exhibit chair conformations (average C–C bond length: 1.517 Å) . Substituent size influences packing: bulkier groups (e.g., 4-methoxyphenylsulfonyl) may reduce crystallinity compared to smaller substituents like phenoxy or chlorophenyl.
By contrast, trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid is synthesized efficiently via Friedel-Crafts alkylation using AlCl₃ and NaOCl .
Biological and Material Applications Sulfonamide derivatives (e.g., the target compound) are explored as enzyme inhibitors or linkers in prodrugs due to their hydrogen-bonding capacity . Chlorophenyl and phenoxymethyl analogues exhibit higher lipophilicity (logP > 2.5), making them suitable for hydrophobic drug formulations .
Biological Activity
trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid, also known as a derivative of aminomethyl cyclohexanecarboxylic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a sulfonamide moiety that may contribute to its pharmacological properties.
- Chemical Formula : C₁₅H₂₁NO₅S
- Molecular Weight : 327.4 g/mol
- CAS Number : 1212395-78-2
- MDL Number : MFCD09855049
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications, particularly in dermatology and oncology.
1. Anti-Fibrinolytic Activity
This compound has been shown to exhibit anti-fibrinolytic properties, similar to its analogs like tranexamic acid. It functions by inhibiting plasminogen activation, thereby preventing excessive fibrinolysis. This mechanism is crucial in conditions where bleeding control is necessary, such as during surgical procedures or trauma.
2. Wound Healing Properties
In studies involving skin barrier recovery, this compound accelerated the healing process in models of epidermal injury. The application of this compound was associated with reduced proteolytic activity and enhanced barrier function recovery compared to controls .
3. Antimicrobial and Anticancer Activities
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting a potential role in cancer therapy . The presence of the methoxyphenyl group may enhance these effects due to increased lipophilicity and receptor binding affinity.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Study on Melasma Treatment : A randomized controlled trial evaluated a topical formulation containing trans-4-(aminomethyl)cyclohexanecarboxylic acid in patients with melasma. Results indicated significant improvement in skin pigmentation and texture after consistent application over eight weeks .
- Barrier Recovery in Skin Models : In a controlled experimental setup involving repeated skin injuries, the application of trans-4-(aminomethyl)cyclohexanecarboxylic acid significantly reduced epidermal hyperplasia compared to untreated groups. This suggests a protective effect against skin damage induced by environmental stressors .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₂₁NO₅S |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 1212395-78-2 |
| MDL Number | MFCD09855049 |
| Anti-Fibrinolytic IC50 | < 1 mM |
| Efficacy in Melasma Treatment | Significant improvement noted |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid, and how can reaction conditions be optimized?
- Answer : A typical synthesis involves coupling a cyclohexanecarboxylic acid derivative with a sulfonamide group. For example, methyl ester intermediates (e.g., methyl trans-4-(tosylmethyl)cyclohexanecarboxylate) can be reacted with 4-methoxyphenylsulfonamide under basic conditions (e.g., potassium phosphate in DMF at 368 K for 6 hours) . Post-reaction purification via silica gel column chromatography and hydrolysis of the ester group (using NaOH in ethanol/water) yields the final carboxylic acid. Optimization may include adjusting reaction time, temperature, and stoichiometry of reagents to improve yield.
Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structural integrity?
- Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the trans-configuration of the cyclohexane ring and sulfonamide linkage.
- X-ray crystallography to resolve the chair conformation of the cyclohexane ring (average C–C bond length: ~1.517 Å; endocyclic angles: ~110.9°) .
- HPLC with UV detection to assess purity, especially after column chromatography.
Q. How can solubility challenges be addressed during in vitro assays?
- Answer : Convert the carboxylic acid to a sodium salt via neutralization with NaOH or use polar aprotic solvents (e.g., DMSO). Hydrochloride salt formation (as seen in similar compounds) enhances aqueous solubility for biological testing .
Advanced Research Questions
Q. What strategies can elucidate the role of the sulfonamide group in target binding or bioactivity?
- Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with:
- Modified sulfonamide substituents (e.g., replacing methoxy with halogens or alkyl groups).
- Isosteric replacements (e.g., carbonyl or phosphoryl groups).
Compare binding affinities using surface plasmon resonance (SPR) or enzymatic assays. Reference analogs like cyclohexanecarboxylic acid derivatives with sulfonylamino groups .
Q. How does the trans-configuration of the cyclohexane ring influence conformational stability and intermolecular interactions?
- Answer : Perform molecular dynamics simulations to analyze ring puckering and compare with X-ray data. The trans-configuration minimizes steric hindrance, favoring a chair conformation with axial/equatorial substituent orientations. This affects crystal packing (e.g., hydrogen bonding via the carboxylic acid group) .
Q. How can discrepancies in biological activity data between synthetic batches be resolved?
- Answer :
- Reproducibility checks : Standardize reaction protocols (e.g., inert atmosphere, reagent drying).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., incomplete sulfonylation or ester hydrolysis).
- Crystallographic validation : Compare batch-specific crystal structures to rule out polymorphic variations .
Methodological and Data Analysis Questions
Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- Answer : Use SwissADME or pkCSM to estimate logP, solubility, and membrane permeability. The sulfonamide group may enhance metabolic stability but reduce blood-brain barrier penetration. Validate predictions with in vitro assays (e.g., Caco-2 permeability) .
Q. How can crystallographic data resolve stereochemical uncertainties in the cyclohexane ring?
- Answer : X-ray diffraction provides unambiguous evidence of the trans-configuration. Key parameters include torsion angles (C1–C2–C3–C4 ≈ 180°) and hydrogen-bonding networks involving the carboxylic acid group .
Q. What in vitro assays are recommended for evaluating this compound’s potential as a protease inhibitor?
- Answer :
- Fluorogenic substrate assays (e.g., trypsin or thrombin inhibition).
- Isothermal titration calorimetry (ITC) to measure binding thermodynamics.
- Cellular uptake studies using fluorescently tagged analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
